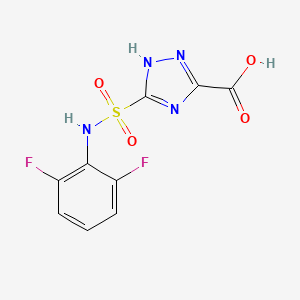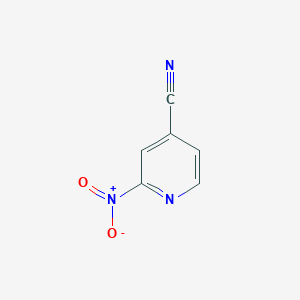
2-Nitroisonicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Nitroisonicotinonitrile is an organic compound with the molecular formula C₆H₃N₃O₂. It consists of a pyridine ring substituted with a nitro group at the 2-position and a nitrile group at the 4-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Nitroisonicotinonitrile can be synthesized through several methods. One common approach involves the nitration of isonicotinonitrile using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically requires controlled temperatures to avoid over-nitration and to ensure the selective formation of the 2-nitro derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Nitroisonicotinonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Oxidation: The compound can be oxidized to form nitroso or other oxidized derivatives under specific conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed:
Reduction: 2-Aminoisonicotinonitrile.
Substitution: Various amides or esters.
Oxidation: Nitroso derivatives.
Applications De Recherche Scientifique
2-Nitroisonicotinonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as a pharmacophore in medicinal chemistry.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-nitroisonicotinonitrile involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. These interactions can disrupt cellular processes, making the compound a potential candidate for antimicrobial and anticancer therapies .
Comparaison Avec Des Composés Similaires
2-Nitropyridine: Similar structure but lacks the nitrile group.
4-Nitroisonicotinonitrile: Similar but with the nitro group at the 4-position.
2-Cyanoisonicotinic acid: Similar but with a carboxyl group instead of a nitro group.
Uniqueness: 2-Nitroisonicotinonitrile is unique due to the presence of both nitro and nitrile groups on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs. Its unique structure also contributes to its potential biological activities and applications in various fields .
Propriétés
Formule moléculaire |
C6H3N3O2 |
|---|---|
Poids moléculaire |
149.11 g/mol |
Nom IUPAC |
2-nitropyridine-4-carbonitrile |
InChI |
InChI=1S/C6H3N3O2/c7-4-5-1-2-8-6(3-5)9(10)11/h1-3H |
Clé InChI |
OGVULDMYFWVDQJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C=C1C#N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


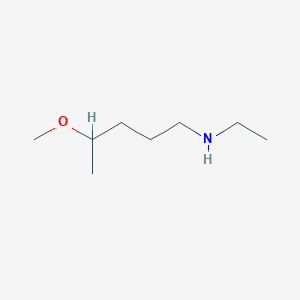
![[(2R,3R,4R,5R)-4-acetyloxy-5-[[1-[(2R,3R,4R,5R)-3,4-diacetyloxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]amino]-2-methyloxolan-3-yl] acetate](/img/structure/B13146418.png)
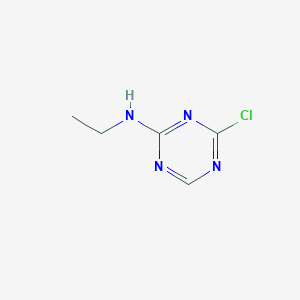



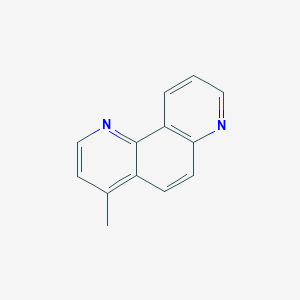
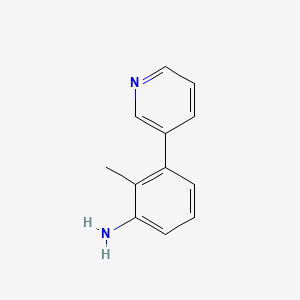

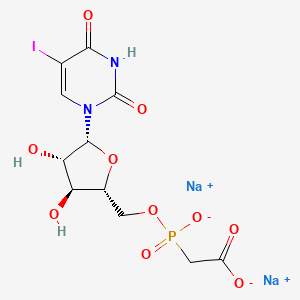
![3-Iodo-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-4-ol](/img/structure/B13146452.png)
![3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanenitrile](/img/structure/B13146456.png)
![1-Amino-4-[(6-methoxy-1,3-benzothiazol-2-yl)amino]anthracene-9,10-dione](/img/structure/B13146464.png)
